

Application Notes and Protocols for PLX5622 Hemifumarate Oral Gavage Preparation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PLX5622 is a potent and highly selective, brain-penetrant inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2][3][4] Its primary application in preclinical research is the specific and extended depletion of microglia, the resident immune cells of the central nervous system (CNS).[1][2] By inhibiting CSF1R, PLX5622 disrupts the signaling necessary for microglial survival and proliferation. This targeted depletion allows researchers to investigate the roles of microglia in various neurological disorders, including Alzheimer's disease, neuropathic pain, and traumatic brain injury.[5][6] PLX5622 is orally bioavailable, making oral gavage a common and effective method of administration in animal models.[1][2]

Data Presentation

Table 1: Solubility of PLX5622



Solvent	Concentration	Notes
DMSO	~5 mg/mL	-
DMSO	100 mg/mL (220.53 mM)	Sonication is recommended.[3]
1:3 DMSO:PBS (pH 7.2)	~0.25 mg/mL	Aqueous solutions are not recommended for storage beyond one day.[7]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (6.32 mM)	Clear solution.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 3.12 mg/mL (7.89 mM)	Clear solution.[8]

Table 2: Recommended Oral Gavage Formulations

Formulation Component	Stock Concentration	Final Concentration	Purpose
PLX5622 Hemifumarate	-	Varies by dosage	Active Pharmaceutical Ingredient
DMSO	20x final dosing solution	5%	Initial solvent for PLX5622
Hydroxypropyl methyl cellulose (HPMC)	2% (w/v) in deionized water	0.5%	Suspending agent
Polysorbate 80 (PS80)	25% (w/v) in deionized water	1%	Surfactant/Emulsifier
Deionized Water	-	Varies	Diluent

Table 3: Dosing Regimens for Microglia Depletion in Mice



Dosage	Administration Route	Duration	Effect	Animal Model
1200 ppm in chow	Oral (ad libitum)	3 days	~80% microglia depletion.[1][8]	Adult C57/BI6 wild type mice
1200 ppm in chow	Oral (ad libitum)	3 weeks	~99% microglia depletion.[1][8]	Adult C57/BI6 wild type mice
300 ppm in chow	Oral (ad libitum)	7 days	~40% microglia depletion.[9]	Male mice (sepsis model)
1200 ppm in chow	Oral (ad libitum)	7 days	~70-80% microglia reduction.[9]	Male mice (sepsis model)
65 mg/kg	Oral gavage	Daily	-	Mice
50 mg/kg	Intraperitoneal injection	Daily for 14 days	>96% microglia depletion.[2][3]	Neonatal and adult rats

Experimental ProtocolsPreparation of PLX5622 Hemifumarate for Oral Gavage

This protocol details the preparation of a suspension of **PLX5622 hemifumarate** suitable for daily oral gavage in mice.

Materials:

- PLX5622 hemifumarate powder
- Dimethyl sulfoxide (DMSO)
- Hydroxypropyl methyl cellulose (HPMC)
- Polysorbate 80 (PS80)
- Deionized water
- Sterile conical tubes (15 mL and 50 mL)



- Sonicating water bath
- Vortex mixer
- · Calibrated pipettes and sterile tips

Procedure:

Part 1: Preparation of Vehicle Components (prepare at least one day in advance)

- 2% HPMC Stock Solution:
 - Weigh 2.0 g of HPMC powder.
 - Gradually add the HPMC to 100 mL of deionized water while stirring to prevent clumping.
 - Continue to stir until the HPMC is fully dissolved. This may take several hours.
- 25% Polysorbate 80 Stock Solution:
 - Weigh 25 g of Polysorbate 80.
 - Bring the volume to 100 mL with deionized water.
 - Mix thoroughly until a homogenous solution is formed.

Part 2: Preparation of Diluent

- To prepare 100 mL of diluent, combine the following in a sterile 100 mL bottle:
 - 25 mL of 2% HPMC stock solution (final concentration of 0.5%).[2]
 - 4 mL of 25% PS80 stock solution (final concentration of 1%).[2]
 - 71 mL of deionized water.[2]
- Mix the solution thoroughly.

Part 3: Preparation of PLX5622 Dosing Suspension (prepare fresh daily)



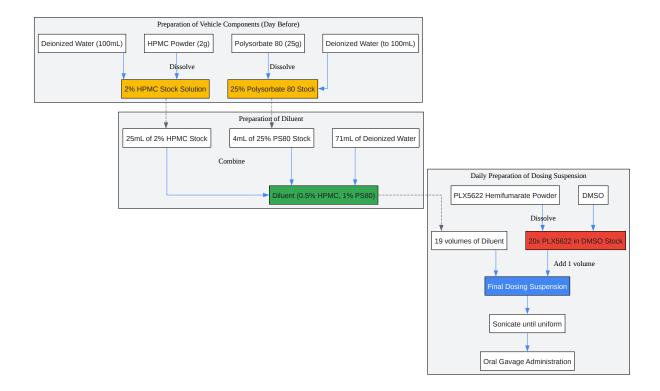
- 20x PLX5622 Stock in DMSO:
 - Determine the final desired dosing concentration (e.g., 6.5 mg/mL).
 - Calculate the required concentration for the 20x stock (e.g., 6.5 mg/mL * 20 = 130 mg/mL).
 [5]
 - Weigh the appropriate amount of PLX5622 hemifumarate powder and dissolve it in the calculated volume of DMSO.[5]
 - Vortex and sonicate briefly if necessary to ensure complete dissolution. Protect this stock solution from light. A fresh stock should be made weekly.[1][2]
- Final Dosing Suspension:
 - For every 1 mL of final dosing solution required, add 950 μL of the prepared diluent to a sterile tube.
 - \circ Add 50 μ L of the 20x PLX5622/DMSO stock to the tube (this constitutes a 1:20 dilution).[2] [5]
 - Cap the tube and mix by inversion.
 - Sonicate the suspension in a water bath until it is uniform and free of visible precipitates.
 [2][3]

Part 4: Administration

- Administer the prepared PLX5622 suspension to the animals via oral gavage at the desired dosage volume (e.g., 100 μL per 10g of body weight for a final dose of 65 mg/kg).[5]
- Prepare a vehicle control solution by mixing 1 volume of DMSO with 19 volumes of the diluent for administration to the control group.[5]

Mandatory Visualizations

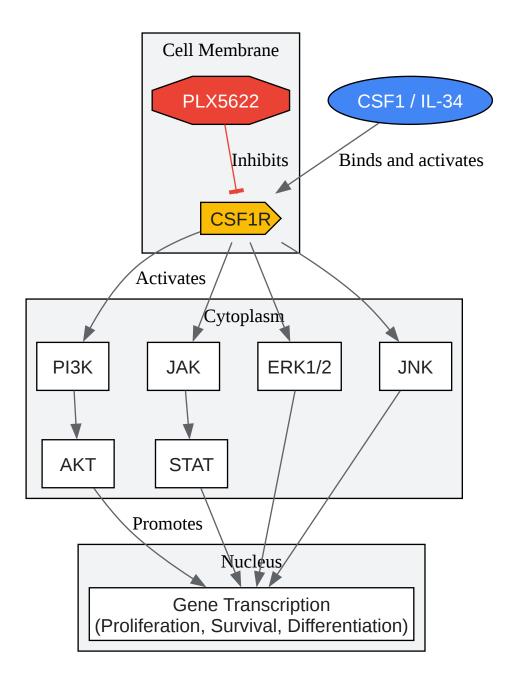




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Caption: Workflow for **PLX5622 hemifumarate** oral gavage preparation.





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